molecular formula C12H11NO2 B11936194 N-(2-methylphenyl)furan-2-carboxamide

N-(2-methylphenyl)furan-2-carboxamide

Cat. No.: B11936194
M. Wt: 201.22 g/mol
InChI Key: OPXKBVCKKBVCOA-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-furamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring attached to an amide group, which is further connected to a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method for synthesizing N-(2-methylphenyl)-2-furamide involves the reaction of 2-furoic acid with 2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Industrial Production Methods: Industrially, the synthesis of N-(2-methylphenyl)-2-furamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methylphenyl)-2-furamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine, N-(2-methylphenyl)-2-furylamine, using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination; concentrated nitric acid (HNO3) for nitration.

Major Products Formed:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: N-(2-methylphenyl)-2-furylamine.

    Substitution: Halogenated or nitrated derivatives of N-(2-methylphenyl)-2-furamide.

Scientific Research Applications

Chemistry:

    Catalysis: N-(2-methylphenyl)-2-furamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways, due to its ability to interact with active sites.

Medicine:

    Drug Development: N-(2-methylphenyl)-2-furamide derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties, such as thermal stability and conductivity.

Mechanism of Action

The mechanism by which N-(2-methylphenyl)-2-furamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The furan ring and amide group allow the compound to form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-(2-methylphenyl)-N’-phenylurea: This compound shares the 2-methylphenyl group but has a urea linkage instead of a furan ring.

    N-(2-methylphenyl)-2-thiophenamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-methylphenyl)-2-pyrrolamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness:

    N-(2-methylphenyl)-2-furamide: is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that influence its reactivity and interactions. The furan ring can participate in π-π stacking interactions and hydrogen bonding, making it distinct from other similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-(2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H11NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h2-8H,1H3,(H,13,14)

InChI Key

OPXKBVCKKBVCOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CO2

solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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